molecular formula C20H19N3OS2 B2633101 2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 2034327-39-2

2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2633101
CAS No.: 2034327-39-2
M. Wt: 381.51
InChI Key: SDGLOJOJCDFUFU-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that features a benzylthio group and an imidazo[2,1-b]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multiple steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions to form the imidazo[2,1-b]thiazole ring.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol group.

    Acetamide Formation: The final step involves the acylation of the amine group on the imidazo[2,1-b]thiazole ring with an acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazo[2,1-b]thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzyl sulfoxide or benzyl sulfone derivatives.

    Reduction: Reduced imidazo[2,1-b]thiazole derivatives.

    Substitution: Various alkyl or aryl thio derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide would depend on its specific biological target. Generally, compounds with an imidazo[2,1-b]thiazole core can interact with various enzymes or receptors, modulating their activity. The benzylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole
  • 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethylamine
  • 2,3-Dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine

Uniqueness

What sets 2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide apart is the combination of the benzylthio group with the imidazo[2,1-b]thiazole core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c24-19(14-25-13-15-6-2-1-3-7-15)21-17-9-5-4-8-16(17)18-12-23-10-11-26-20(23)22-18/h1-9,12H,10-11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGLOJOJCDFUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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